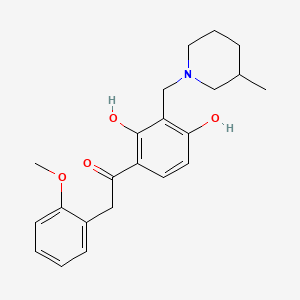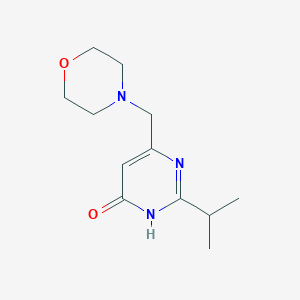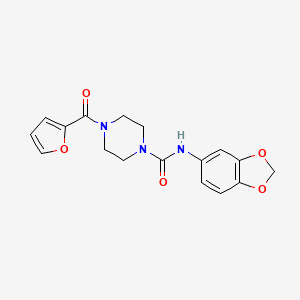
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a complex organic compound that features a combination of furan, thiazole, and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.
Thiazole Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methylene Bridge Formation: The methylene bridge linking the furan and thiazole rings is typically formed via a Knoevenagel condensation reaction, using an aldehyde and a compound containing an active methylene group.
Pyrrolidine Introduction: The pyrrolidine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by pyrrolidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the pyrrolidine group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, which can be useful in the synthesis of heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium hydride, potassium carbonate.
Cyclization: Acid or base catalysts, heat.
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Substituted Thiazoles: From nucleophilic substitution reactions.
Cyclized Products: From cyclization reactions forming new heterocyclic systems.
科学的研究の応用
Chemistry
In chemistry, (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. The presence of multiple functional groups allows for the modulation of its biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
作用機序
The mechanism of action of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage. The thiazole and furan rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one: Similar structure but lacks the nitro group, which affects its reactivity and biological activity.
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(morpholin-4-yl)thiazol-4(5H)-one: Contains a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic properties.
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one: Contains a piperidine ring, which can influence its binding interactions and biological effects.
Uniqueness
The uniqueness of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the exploration of diverse biological activities. The presence of the nitro group, in particular, adds a layer of reactivity that can be exploited in various chemical and biological applications.
特性
IUPAC Name |
(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17-16(26-18(19-17)20-9-3-4-10-20)11-12-7-8-15(25-12)13-5-1-2-6-14(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPNWVKWFEVJE-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide](/img/structure/B2833745.png)
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2833747.png)
![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)


![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)



![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)



